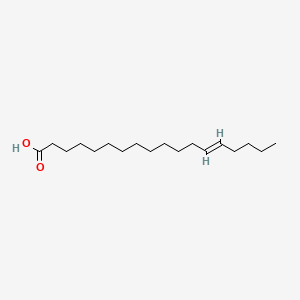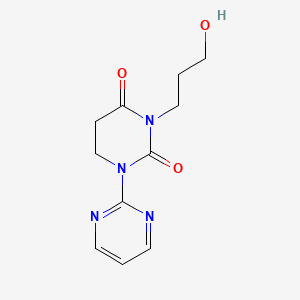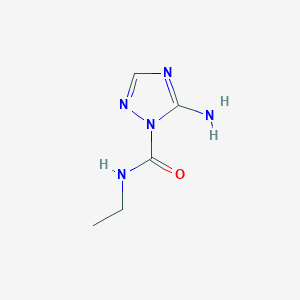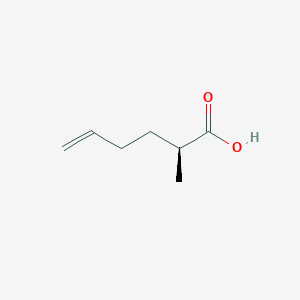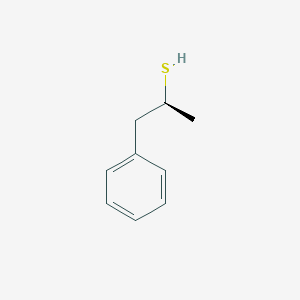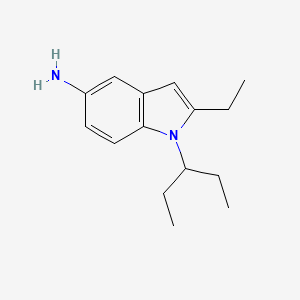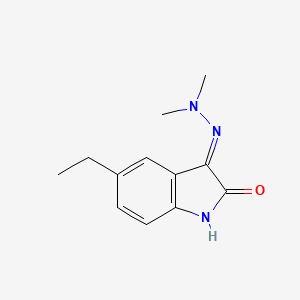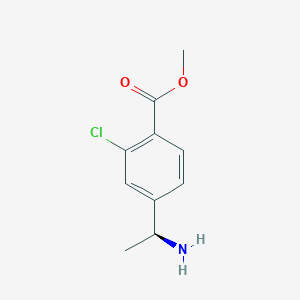
Methyl(S)-4-(1-aminoethyl)-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(S)-4-(1-aminoethyl)-2-chlorobenzoate is a chiral compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an aminoethyl side chain, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(S)-4-(1-aminoethyl)-2-chlorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Esterification: The 2-chlorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-chlorobenzoate.
Chiral Amination: The methyl 2-chlorobenzoate undergoes a chiral amination reaction with (S)-1-aminoethanol. This step is often catalyzed by a chiral catalyst to ensure the formation of the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced chiral catalysts and optimized reaction conditions can further improve the enantiomeric purity and overall yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles, such as hydroxyl groups or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl(S)-4-(1-aminoethyl)-2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral ligands for asymmetric catalysis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl(S)-4-(1-aminoethyl)-2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with active sites, while the ester and chlorine groups contribute to the overall binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
Methyl(S)-4-(1-aminoethyl)-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a chlorine atom.
Methyl(S)-4-(1-aminoethyl)-2-methylbenzoate: Similar structure but with a methyl group instead of a chlorine atom.
Methyl(S)-4-(1-aminoethyl)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness: Methyl(S)-4-(1-aminoethyl)-2-chlorobenzoate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 4-[(1S)-1-aminoethyl]-2-chlorobenzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m0/s1 |
InChI Key |
UDESMXPGKRWCGH-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C(=O)OC)Cl)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)OC)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-3,6-dichloroimidazo[1,2-b]pyridazine](/img/structure/B13114491.png)
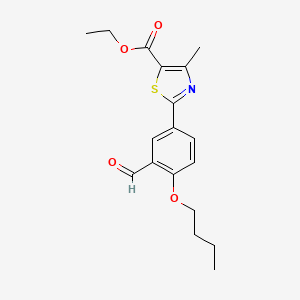
![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
![6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)
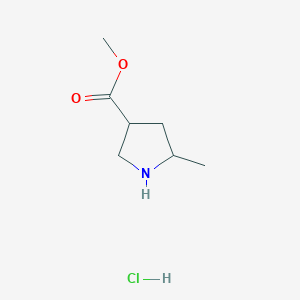
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid](/img/structure/B13114517.png)
